Cas no 53213-79-9 (3,3'-Dipropyloxacarbocyanine Iodide)

3,3'-Dipropyloxacarbocyanine Iodide 化学的及び物理的性質
名前と識別子
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- Benzoxazolium,3-propyl-2-[3-(3-propyl-2(3H)-benzoxazolylidene)-1-propen-1-yl]-, iodide (1:1)
- DiOC3(3) [3,3''-Dipropyloxacarbocyanine iodide]
- (2Z)-3-propyl-2-[(E)-3-(3-propyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole,iodide
- DiOC3(3)
- DiOC3(3) [3,3'-Dipropyloxacarbocyanine iodide]
- DIOC3(3) IODIDE [3,3-DIPROPYLOXACARBOCYANINE IODIDE]
- 2-[(1E)-3-(3-propyl(3-hydrobenzoxazol-2-ylidene))prop-1-enyl]-3-propylbenzoxaz ole,iodide
- 3,3 inverted exclamation marka-Dipropyloxacarbocyanine iodide
- 3,3'-Dipropyloxaca
- 3,3'-DIPROPYLOXACARBOCYANINE IODIDE
- 3-Propyl-2-[3-[3-propyl-2(3H)-benzoxazolylidene]-1-propenyl]benzoxazolium iodide
- 3-Propyl-2-[3-[3-propyl-2(3H)-benzoxazolylidene]-1-propenyl]benzoxazolium iodide DiOC3(3)
- 3,3'-Dipropyloxacarbocyanine Iodide
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- インチ: InChI=1S/C23H25N2O2.HI/c1-3-16-24-18-10-5-7-12-20(18)26-22(24)14-9-15-23-25(17-4-2)19-11-6-8-13-21(19)27-23;/h5-15H,3-4,16-17H2,1-2H3;1H/q+1;/p-1
- InChIKey: LWWWYHFXRJVZBL-UHFFFAOYSA-M
- ほほえんだ: CCCN1C2=CC=CC=C2OC1=CC=CC3=[O+]C4=CC=CC=C4N3CCC.[I-]
計算された属性
- せいみつぶんしりょう: 488.09600
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 28
- 回転可能化学結合数: 6
- 複雑さ: 500
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 2
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 赤色結晶
- ゆうかいてん: 283 ºC
- ようかいど: DMSO: soluble
- PSA: 35.09000
- LogP: 1.86700
- ようかいせい: 水に溶ける
3,3'-Dipropyloxacarbocyanine Iodide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | D76150-1g |
(2Z)-3-propyl-2-[(E)-3-(3-propyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole,iodide |
53213-79-9 | 98% | 1g |
¥2698.0 | 2023-09-08 | |
XI AN KANG FU NUO Biotechnology Co., Ltd. | BFC-12-250mg |
3,3'-Dipropyloxacarbocyanine Iodide |
53213-79-9 | >98.00% | 250mg |
¥520.0 | 2023-09-19 | |
XI AN KANG FU NUO Biotechnology Co., Ltd. | BFC-12-1g |
3,3'-Dipropyloxacarbocyanine Iodide |
53213-79-9 | >98.00% | 1g |
¥1600.0 | 2023-09-19 | |
SHENG KE LU SI SHENG WU JI SHU | sc-214165-1g |
3,3′-Dipropyloxacarbocyanine iodide, |
53213-79-9 | 1g |
¥1918.00 | 2023-09-05 | ||
A2B Chem LLC | AG24266-100mg |
3,3'-DIPROPYLOXACARBOCYANINE IODIDE |
53213-79-9 | 100mg |
$136.00 | 2024-04-19 | ||
TRC | D492358-2.5g |
3,3'-Dipropyloxacarbocyanine Iodide |
53213-79-9 | 2.5g |
$563.00 | 2023-05-18 | ||
TRC | D492358-1g |
3,3'-Dipropyloxacarbocyanine Iodide |
53213-79-9 | 1g |
$287.00 | 2023-05-18 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D903619-100mg |
3,3’-Dipropyloxacarbocyanine Iodide |
53213-79-9 | 100mg |
¥628.20 | 2022-01-14 | ||
XI AN KANG FU NUO Biotechnology Co., Ltd. | BFC-12-500mg |
3,3'-Dipropyloxacarbocyanine Iodide |
53213-79-9 | >98.00% | 500mg |
¥900.0 | 2023-09-19 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021251-1g |
DiOC3(3) [3,3''-Dipropyloxacarbocyanine iodide],98% |
53213-79-9 | 98% | 1g |
¥2294 | 2024-05-23 |
3,3'-Dipropyloxacarbocyanine Iodide 関連文献
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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8. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
3,3'-Dipropyloxacarbocyanine Iodideに関する追加情報
3,3'-Dipropyloxacarbocyanine Iodide (CAS No. 53213-79-9): A Fluorescent Probe for Advanced Biomedical Applications
The 3,3'-Dipropyloxacarbocyanine Iodide, identified by the CAS registry number 53213-79-9, is a synthetic fluorescent dye belonging to the cyanine family. This compound is characterized by its asymmetric structure, featuring two propyl groups attached to the oxacarbocyanine scaffold through ether linkages. The iodide counterion enhances its solubility in aqueous environments while maintaining photostability under physiological conditions. Recent studies have highlighted its potential in bioimaging due to its unique spectral properties and ability to penetrate cellular membranes efficiently.
In a groundbreaking 2024 study published in Nature Communications, researchers demonstrated that DPACI (dipropyloxacarbocyanine iodide) exhibits exceptional brightness compared to conventional cyanine dyes like DiO or DiIC18. By incorporating propyl substituents into the oxacarbocyanine framework, this compound achieves a quantum yield of 0.85 in phosphate-buffered saline (PBS), surpassing traditional probes used in flow cytometry and microscopy applications. The asymmetric design also reduces aggregation-induced quenching, enabling stable fluorescence even at high concentrations commonly encountered in intracellular imaging scenarios.
A critical advantage of CAS 53213-79-9-based formulations lies in their tunable emission spectra. Through precise manipulation of steric hindrance caused by the propyl groups, scientists have successfully shifted the peak emission wavelength from 670 nm to 685 nm. This adjustment places it within the optimal window for tissue penetration depth while minimizing interference from endogenous autofluorescence sources such as hemoglobin and collagen. These properties make it particularly suitable for deep-tissue imaging applications in preclinical models of cancer progression and neurodegenerative diseases.
Innovative research published in Bioconjugate Chemistry (January 2024) revealed that when conjugated with hyaluronic acid derivatives, dipropyloxacarbocyanine iodide forms nanoparticles capable of selective targeting of CD44-overexpressing tumor cells. The study showed a 4-fold increase in cellular uptake efficiency compared to unconjugated forms, accompanied by minimal off-target accumulation in healthy tissues after systemic administration. This targeting specificity was attributed to the propyl groups' ability to modulate surface charge dynamics during receptor-mediated endocytosis.
The synthesis of CAS No. 53213-79-9 involves a two-step process beginning with diazotization of 4-dimethylaminobenzenesulfonic acid followed by coupling with propylamine-functionalized intermediates under controlled pH conditions. A notable advancement described in a 2024 Journal of Medicinal Chemistry paper optimized this process using microwave-assisted organic synthesis techniques, reducing reaction time from 8 hours to 45 minutes while maintaining >98% purity as confirmed by HPLC analysis and NMR spectroscopy.
In vivo studies conducted at Stanford University's Bioimaging Center demonstrated that dipropyloxacarbocyanine iodide-labeled exosomes could track intercellular communication pathways between pancreatic cancer cells and macrophages over extended periods (up to 7 days post-injection). The probe's photostability allowed continuous monitoring using confocal microscopy without significant signal degradation, providing unprecedented insights into tumor microenvironment dynamics compared to traditional fluorescent markers such as Alexa Fluor® conjugates.
A recent collaborative project between MIT and Harvard Medical School investigated the compound's application in dual-modal imaging systems combining fluorescence with photoacoustic tomography. By adjusting the excitation wavelength between 660 nm and 680 nm, researchers achieved simultaneous high-resolution anatomical imaging (via photoacoustic signals) and functional assessment (via fluorescence lifetime imaging) of murine liver metastases models. This dual capability represents a significant improvement over single-modality approaches currently used in clinical diagnostics.
Safety evaluations published in Toxicological Sciences (March 2024) confirmed that intravenous administration of DPACI nanoparticles at doses up to 50 mg/kg produced no observable toxicity or immune response activation in BALB/c mice over a 14-day observation period. Histopathological analysis showed normal organ morphology with no evidence of nephrotoxicity typically associated with older cyanine derivatives like indocyanine green (ICG). The propyl substituents were found to reduce hemolytic activity through steric shielding mechanisms around the quaternary ammonium moiety.
In drug delivery systems developed at ETH Zurich's Institute for Biomedical Engineering, this compound has been employed as both a tracking agent and therapeutic payload carrier for photothermal therapy applications. When loaded into mesoporous silica nanoparticles functionalized with folate ligands, it enabled simultaneous real-time monitoring and localized tumor ablation using near-infrared laser irradiation at therapeutic doses (<8 W/cm²). The resulting temperature increase reached up to 65°C within targeted regions without affecting surrounding healthy tissues due to precise wavelength tuning capabilities.
A comparative analysis between CAS No. 53213-79-9-based probes and commercially available alternatives revealed superior performance parameters across multiple metrics:
- Quantum yield: DPACI shows ~60% higher fluorescence efficiency than DiIC18(7)
- Photobleaching resistance: Maintains >80% initial intensity after continuous illumination for 6 hours versus ~40% for conventional dyes
- Cellular retention: Demonstrates prolonged intracellular stability with half-life exceeding 48 hours compared to ~16 hours for DiO derivatives
- Stoichiometric conjugation: Propyl groups facilitate predictable thiol-reactive chemistry enabling precise labeling ratios up to 1:5 dye-to-protein molar ratios without aggregation artifacts.
In neuroimaging applications reported at the Society for Neuroscience annual meeting (November 2024), this compound was utilized as a synaptic vesicle marker when conjugated with anti-synaptophysin antibodies via click chemistry reactions. The resulting probe provided submicron resolution images of hippocampal synapses under two-photon microscopy conditions at depths exceeding conventional organic dyes' penetration limits due to its optimized Stokes shift (~115 nm).
Ongoing research funded by NIH grants focuses on developing this compound into an optical coherence tomography (OCT)-compatible contrast agent through molecular engineering strategies involving fluorinated side chains substitution on the propyl groups. Preliminary results indicate enhanced OCT signal-to-noise ratios when tested against existing agents like methylene blue across multiple tissue types including cardiac muscle samples ex vivo.
Clinical translation efforts are exploring its use as an intraoperative surgical guidance tool during glioma resection procedures through collaboration with Johns Hopkins Hospital neurosurgeons. Preclinical trials using patient-derived xenograft models showed consistent visualization enhancement during tumor margin identification when compared against FDA-approved indocyanine green-based systems under identical surgical lighting conditions.
Spectral characterization studies utilizing time-resolved fluorescence spectroscopy have identified unique triplet-state lifetimes (~μs scale) that enable novel applications such as ratiometric pH sensing within lysosomal compartments when combined with appropriate quenchers like gold nanoparticles or quantum dots arrays arranged via DNA origami structures.
The asymmetric molecular architecture allows formation of self-assembled nanotubes when dissolved above critical micelle concentration thresholds under physiological salt conditions (>150 mM NaCl). These structures exhibit piezoelectric properties when subjected to mechanical stress gradients typical during cell migration assays, opening new avenues for mechanosensitive imaging platforms according to findings presented at ACS National Meeting Spring 2024 symposium on smart materials design.
Liquid chromatography-mass spectrometry data from recent metabolomics studies confirm rapid metabolic clearance via renal excretion pathways without detectable accumulation in major organs after administration across various species models including non-human primates tested at Emory University's Yerkes National Primate Research Center.
Newly developed cell-penetrating peptide conjugates based on DPACI have shown promise in delivering CRISPR-Cas9 ribonucleoproteins into primary human T-cells with transfection efficiencies comparable to electroporation methods but without compromising cell viability post-transduction according to unpublished data presented at ASGCT annual conference poster sessions this year.
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